6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Beschreibung
Eigenschaften
Molekularformel |
C18H21N5O2 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
6-(3,4-dimethoxyphenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H21N5O2/c1-24-15-5-3-13(11-16(15)25-2)14-4-6-17-20-21-18(23(17)22-14)12-7-9-19-10-8-12/h3-6,11-12,19H,7-10H2,1-2H3 |
InChI-Schlüssel |
JZKMGWCBFBFPGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4CCNCC4)C=C2)OC |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel organic molecule featuring a unique combination of triazole and pyridazine ring systems. Its structure includes a piperidine substituent and a dimethoxyphenyl group, which are believed to contribute significantly to its biological activity. This article reviews the compound's biological properties, focusing on its potential therapeutic applications and mechanisms of action based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 339.39 g/mol. The structural arrangement allows for unique interactions with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit various biological activities including:
- Antitumor Activity : The compound has shown promising results against various cancer cell lines.
- Kinase Inhibition : It acts as an inhibitor for specific kinases, which are crucial in cancer progression.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its structural properties.
Antitumor Activity
In vitro studies have demonstrated that 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
These values indicate that the compound is particularly effective against MCF-7 cells, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- c-Met Kinase Inhibition : The compound has been identified as a c-Met kinase inhibitor with an IC50 value of approximately 48 nM. This inhibition is crucial as c-Met plays a significant role in tumor growth and metastasis .
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to apoptosis in cancer cells through various assays including Annexin V-FITC/PI staining and cell cycle analysis .
- Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in A549 cells, indicating its potential to halt cancer cell proliferation .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- A study published in the Royal Society of Chemistry highlighted the compound's effectiveness against multiple cancer cell lines and its potential as a c-Met kinase inhibitor .
- Another research article discussed the synthesis and evaluation of related triazolo-pyridazine derivatives that also demonstrated significant cytotoxicity and kinase inhibition .
Wissenschaftliche Forschungsanwendungen
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Contributes to potential biological activity |
| Pyridazine Ring | Enhances interaction with biological targets |
| Piperidine Substituent | May influence pharmacokinetics and dynamics |
| Dimethoxyphenyl Group | Potentially enhances lipophilicity and binding |
Anticancer Activity
Research indicates that compounds structurally similar to 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant anticancer properties. For example:
- 6-Chloropyridazin-3-yl Hydrazones have shown cytotoxic activity against various tumor cells.
- 6-Arylpyridazinones have demonstrated antitumor and anti-inflammatory properties.
The unique combination of substituents in this compound may confer distinct biological activities compared to these similar compounds, suggesting its potential as an anticancer agent.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit receptor tyrosine kinases, which are crucial in cancer cell signaling pathways. The presence of the triazole moiety is particularly relevant for kinase inhibition due to its ability to mimic ATP-binding sites.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Its structural features allow it to interact with various neurotransmitter systems, potentially offering therapeutic avenues for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Antimicrobial Activity
There is emerging evidence that compounds with similar structures exhibit antimicrobial properties. The triazole ring is known for its activity against fungal pathogens, suggesting that 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine may also possess such effects.
Case Study 1: Kinase Inhibition
In a study assessing the binding affinity of various triazole derivatives to kinase receptors, 6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine demonstrated higher binding affinity compared to other tested compounds. This suggests a promising role in targeted cancer therapies.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of triazole-based compounds showed that this specific compound could prevent neuronal cell death induced by oxidative stress in vitro. This positions it as a candidate for further development in neurodegenerative disease treatment.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Piperidine Position: Piperidin-4-yl (e.g., target compound) vs.
- Aromatic Substituents : Dimethoxy groups (electron-donating) vs. chloro groups (electron-withdrawing) influence solubility and binding affinity. For example, PDE4 inhibitors in prioritize methoxy substituents for potency, while chloro derivatives in target AR.
- Heterocyclic Additions : Compounds like TPA023 () incorporate triazole-methoxy groups, enabling GABA receptor subtype specificity.
PDE4 Inhibitors
Analog 18 (), a close structural relative with a tetrahydrofuran-3-yloxy substituent, exhibits nanomolar PDE4A inhibition (IC₅₀ < 10 nM) and >100-fold selectivity over other PDE isoforms. The 3,4-dimethoxy-phenyl group in the target compound may similarly enhance PDE4 binding through hydrophobic and hydrogen-bonding interactions.
Androgen Receptor Antagonists
AZD3514 (), a triazolopyridazine with trifluoromethyl and piperazinyl substituents, inhibits AR by blocking nuclear translocation. The piperidin-4-yl group in the target compound could mimic this mechanism, though chloro-phenyl analogs () show higher AR affinity.
GABA Receptor Modulators
TPA023 () demonstrates anxiolytic effects via α2/α3-GABA receptor agonism. Its 2-fluorophenyl and triazole-methoxy groups are critical for subtype selectivity, whereas the target compound’s dimethoxy-phenyl group may favor PDE4 over GABA targets.
Structure-Activity Relationship (SAR) Insights
- Position 3 : Piperidinyl groups enhance binding to PDE4 and AR via hydrogen bonding and cationic interactions . Methyl substituents () reduce potency, highlighting the importance of nitrogen-containing moieties.
- Position 6 : Methoxy groups improve solubility and PDE4 isoform selectivity, while chloro substituents increase lipophilicity and AR antagonism .
- Core Modifications : Replacement of pyridazine with phthalazine (e.g., ) abolishes PDE4 activity, emphasizing the scaffold’s rigidity for target engagement.
Vorbereitungsmethoden
Cyclization of Pyridazinone Derivatives
Procedure :
-
Starting Material : Ethyl acetoacetate and 4-amino-1,2,4-triazole undergo cyclization in acetic acid to form 6-methyl-triazolo[4,3-b]pyridazin-8(7H)-one.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, yielding 8-chloro-6-methyl-[1,triazolo[4,3-b]pyridazine.
Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration and subsequent chlorination.
Functionalization at Position 6: Introduction of the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Suzuki Coupling Protocol
Procedure :
-
Coupling Partner : 3,4-Dimethoxyphenylboronic acid.
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : Na₂CO₃ or K₂CO₃.
Reaction Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–18 hours |
| Catalyst Loading | 5 mol% |
| Purification Method | Column chromatography (SiO₂, EtOAc/hexane) |
Nucleophilic Aromatic Substitution
Procedure :
-
Substrate : 6-chloro-triazolo[4,3-b]pyridazine.
-
Nucleophile : 3,4-Dimethoxyphenol.
-
Base : K₂CO₃ or Cs₂CO₃.
Reaction Conditions :
Mechanistic Insight :
The chloro group is displaced by the phenoxide ion generated in situ, facilitated by a polar aprotic solvent.
Functionalization at Position 3: Introduction of the Piperidin-4-yl Group
The piperidin-4-yl moiety is introduced via Buchwald-Hartwig amination or direct substitution.
Buchwald-Hartwig Amination
Procedure :
-
Substrate : 3-bromo-6-(3,4-dimethoxyphenyl)-triazolo[4,3-b]pyridazine.
-
Amine : Piperidin-4-amine.
-
Catalyst : Pd₂(dba)₃/Xantphos.
-
Base : t-BuONa.
Reaction Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Catalyst Loading | 3 mol% |
| Ligand | Xantphos (6 mol%) |
Direct Nucleophilic Substitution
Procedure :
-
Substrate : 3-chloro-6-(3,4-dimethoxyphenyl)-triazolo[4,3-b]pyridazine.
-
Amine : Piperidine.
-
Base : K₂CO₃.
Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the piperidine acts as a nucleophile.
Optimization and Yield Enhancement Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields:
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance substitution rates, while toluene optimizes coupling reactions.
Catalytic Systems
Pd-based catalysts with bulky phosphine ligands (e.g., Xantphos) minimize side reactions in amination steps.
Characterization and Analytical Data
Spectral Data
Purity Assessment
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity | Requires palladium catalysts | 65–78% |
| Nucleophilic Substitution | Low cost, simple conditions | Limited to activated substrates | 50–70% |
| Buchwald-Hartwig | Broad substrate scope | High catalyst loading | 55–65% |
Industrial-Scale Considerations
Q & A
Q. What are the key synthetic strategies for preparing 6-(3,4-dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves multi-step reactions, including cyclization of hydrazine intermediates with carbonyl derivatives. For example, oxidative ring closure using sodium hypochlorite in ethanol has been effective for related triazolopyridazines, offering a green chemistry approach. Precise control of reaction conditions (e.g., temperature, solvent choice, and catalyst) is critical to avoid side products and improve yields .
Q. How is the compound characterized to confirm its structure and purity?
Characterization employs a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC). X-ray crystallography may be used to resolve the three-dimensional conformation, while elemental analysis validates stoichiometric ratios .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Standard safety measures include using personal protective equipment (PPE), working under a fume hood, and avoiding inhalation or skin contact. While specific toxicity data for this compound may be limited, related triazolopyridazines require handling with nitrile gloves and flame-retardant lab coats. Waste should be disposed of as hazardous chemical waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of the triazolopyridazine core?
Optimization involves systematic screening of solvents (e.g., ethanol for greener synthesis), catalysts (e.g., NaH in toluene), and temperature gradients. For example, reflux conditions in phosphorus oxychloride have enhanced cyclization efficiency in analogous compounds. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to identify ideal termination points .
Q. What analytical methods resolve contradictions in spectroscopic data during structural characterization?
Discrepancies in NMR or IR spectra can be addressed by cross-validating with computational methods (e.g., density functional theory (DFT) for predicting chemical shifts) or alternative techniques like 2D-COSY NMR. For ambiguous peaks, isotopic labeling or deuterated solvent controls may clarify assignments .
Q. How can molecular docking studies evaluate the compound’s potential as a kinase inhibitor?
Docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using software like AutoDock Vina can predict binding affinities. Focus on key interactions: the piperidinyl group may occupy hydrophobic pockets, while the dimethoxyphenyl moiety could engage in π-π stacking. Validate predictions with in vitro kinase inhibition assays .
Q. What strategies mitigate solubility challenges in biological assays?
Solubility can be enhanced using co-solvents (e.g., DMSO-water mixtures) or formulation with cyclodextrins. Structural modifications, such as introducing sulfonyl or carboxylate groups, may improve aqueous solubility without compromising activity .
Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?
SAR studies should systematically vary substituents (e.g., methoxy groups on the phenyl ring, piperidine substitutions) and evaluate changes in bioactivity. Use parallel synthesis to generate libraries, followed by high-throughput screening against target enzymes or cellular models. Correlate electronic (Hammett constants) and steric parameters with activity trends .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
